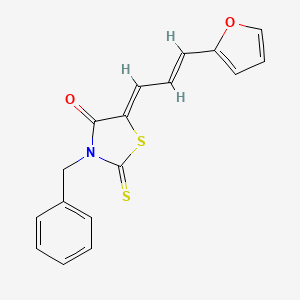
ethyl oxo(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-OXO-2-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETATE is a complex organic compound with a unique structure that includes a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-OXO-2-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETATE typically involves multiple steps. One common method includes the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with triphenylmethyl chloride, followed by esterification with ethyl oxalate. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-OXO-2-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
ETHYL 2-OXO-2-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-OXO-2-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
2,4-Dihydroxyquinoline: Known for its antimicrobial properties.
Triphenylmethyl derivatives: Used in various organic synthesis reactions.
Uniqueness
ETHYL 2-OXO-2-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETATE is unique due to its combination of a quinoline core with a triphenylmethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C35H33NO3 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)acetate |
InChI |
InChI=1S/C35H33NO3/c1-5-39-33(38)32(37)36-31-22-21-29(23-30(31)25(2)24-34(36,3)4)35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-24H,5H2,1-4H3 |
InChI Key |
FHEDRKXMHIGCDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine](/img/structure/B11650807.png)
![N,N'-1,4-phenylenebis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B11650811.png)
methanone](/img/structure/B11650824.png)
![4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11650826.png)
![2-{3-[(E)-(4,6-dioxo-1-phenyl-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11650830.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]naphthalene-1-carbohydrazide](/img/structure/B11650831.png)
![1-(4-Fluorophenyl)-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine](/img/structure/B11650837.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650845.png)
![8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B11650847.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B11650855.png)
![{2-methoxy-4-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenoxy}acetic acid](/img/structure/B11650859.png)
![2-ethoxy-N-[(1E)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11650871.png)

![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone](/img/structure/B11650893.png)
